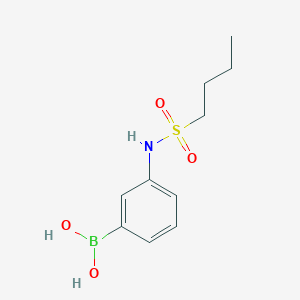

3-(Butylsulfonamido)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(butylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-2-3-7-17(15,16)12-10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLUCZZOOILMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674468 | |

| Record name | {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-65-3 | |

| Record name | {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 3-(Butylsulfonamido)phenylboronic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 3-(Butylsulfonamido)phenylboronic acid, a compound of significant interest in medicinal chemistry and drug development. Boronic acids, particularly those with sulfonamide functionalities, are recognized for their unique biological activities, including roles as enzyme inhibitors and components in targeted drug delivery systems.[1][2][3] This document outlines a robust synthetic protocol, rooted in established chemical principles, and details the necessary analytical techniques for structural verification and purity assessment. The methodologies are presented to ensure reproducibility and provide a deep understanding of the critical parameters involved in the synthesis and analysis of this class of compounds.

Introduction: The Rationale for Sulfonamido Phenylboronic Acids

Phenylboronic acids (PBAs) are a versatile class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4][5] Their ability to form reversible covalent bonds with diols has also positioned them as crucial components in the development of sensors and drug delivery systems, particularly for glucose-responsive applications.[6][7]

The incorporation of a sulfonamide moiety onto the phenylboronic acid scaffold introduces several advantageous properties. The sulfonamide group can:

-

Modulate Acidity: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid, which can enhance its binding affinity to diols at physiological pH.[8]

-

Introduce Hydrogen Bonding Capabilities: The N-H and S=O groups of the sulfonamide can participate in hydrogen bonding, potentially increasing the binding affinity and specificity to biological targets.[9]

-

Enhance Drug-like Properties: Sulfonamides are a well-established pharmacophore in numerous approved drugs, and their inclusion can improve pharmacokinetic and pharmacodynamic profiles.

This compound, specifically, combines these features with a butyl group that adds a degree of lipophilicity, potentially influencing cell membrane permeability and protein binding. Its synthesis and characterization are therefore of significant interest to researchers in drug discovery and chemical biology.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-aminophenylboronic acid. This approach ensures the regioselective installation of the butylsulfonamide group at the meta position relative to the boronic acid.

Synthetic Strategy: A Logic-Driven Approach

The chosen synthetic route prioritizes commercially available starting materials and robust, high-yielding reactions. The core transformation involves the reaction of an amine with a sulfonyl chloride, a classic and highly reliable method for sulfonamide formation.

Sources

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 3. Sulfonate-modified phenylboronic acid-rich nanoparticles as a novel mucoadhesive drug delivery system for vaginal administration of protein therapeutics: improved stability, mucin-dependent release and effective intravaginal placement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-氨基苯硼酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy 3-Aminophenylboronic acid hydrochloride | 85006-23-1 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 3-(Butylsulfonamido)phenylboronic Acid: Physicochemical Properties and Experimental Analysis

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Research

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds—a fundamental process in constructing the complex molecular architectures of many pharmaceutical compounds[1]. Beyond their role as synthetic intermediates, the unique ability of the boronic acid moiety to reversibly bind with cis-diols has led to their integration into advanced applications such as chemical sensors and sophisticated drug delivery systems[2][3].

This guide focuses on a specific, yet important, member of this class: 3-(Butylsulfonamido)phenylboronic acid. The introduction of the butylsulfonamido group at the meta position of the phenyl ring is anticipated to modulate the electronic properties and, consequently, the reactivity and binding affinity of the boronic acid. This document provides an in-depth exploration of its core physicochemical properties, detailed experimental protocols for its characterization, and insights into its handling and potential applications.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. While specific experimental data for this compound is not extensively published, we can infer many of its key characteristics from closely related analogs and established principles of physical organic chemistry.

| Property | Value / Expected Range | Source / Rationale |

| CAS Number | 1072945-65-3 | [4] |

| Molecular Formula | C₁₀H₁₆BNO₄S | [4] |

| Molecular Weight | 257.11 g/mol | [4] |

| Appearance | Expected to be a white to off-white crystalline powder | Based on the appearance of similar phenylboronic acid derivatives[5][6]. |

| Melting Point | Estimated: 90-230 °C | Data for 3-(Methylsulfonylamino)phenylboronic acid is 90-96 °C[7], while 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid is 224-228 °C[8]. The melting point is sensitive to the alkyl substituent on the sulfonamide. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform); poorly soluble in nonpolar solvents (e.g., Hexanes) and water. | Phenylboronic acids generally exhibit this solubility profile[6][9][10][11][12]. |

| pKa | Estimated: ~7.0-7.5 | The electron-withdrawing sulfonamide group is known to lower the pKa of the boronic acid from the baseline of ~8.8 for unsubstituted phenylboronic acid[2][6]. |

| Storage | Store at -20°C, sealed in a dry environment. | Recommended storage condition to ensure stability[4]. Phenylboronic acids can be hygroscopic and air-sensitive[13]. |

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through established methodologies for the preparation of substituted phenylboronic acids. A representative synthetic route is outlined below, adapted from the synthesis of analogous sulfonamide-phenylboronic acids[1][2].

Experimental Protocols for Characterization

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

-

Principle: The melting point is a fundamental physical property that provides an indication of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range over which the sample melts is recorded.

-

Solubility Assessment

-

Principle: Qualitative and quantitative assessment of solubility in various solvents is crucial for reaction setup and formulation.

-

Procedure (Qualitative):

-

To a series of small vials, add approximately 1-2 mg of the compound.

-

To each vial, add 0.5 mL of a different solvent (e.g., water, methanol, ethanol, acetone, chloroform, dichloromethane, ethyl acetate, hexanes).

-

Observe the dissolution at room temperature with gentle agitation.

-

Categorize as soluble, partially soluble, or insoluble.

-

-

Procedure (Quantitative - Dynamic Method):

pKa Determination by UV-Vis Spectrophotometry

-

Principle: The pKa of a boronic acid can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH. The equilibrium between the neutral boronic acid and the anionic boronate ester results in different absorbance profiles[2].

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffered solutions across a range of pH values (e.g., pH 5 to 10).

-

Add a small, constant aliquot of the stock solution to each buffered solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 1.0 mM)[2].

-

Record the UV-Vis spectrum for each sample.

-

Plot the absorbance at a specific wavelength (where the change is most significant) against pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Spectroscopic Analysis

-

¹H and ¹³C NMR:

-

Principle: Provides detailed information about the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Expected ¹H NMR Features: Signals corresponding to the aromatic protons, the protons of the butyl group, and the N-H proton of the sulfonamide. The chemical shifts and coupling patterns will confirm the substitution pattern.

-

Expected ¹³C NMR Features: Resonances for all carbon atoms in the molecule. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation of the boron nucleus[14][15].

-

-

¹¹B NMR:

-

Principle: A powerful tool for studying the coordination state of the boron atom.

-

Expected Features: A single, broad resonance in the range of 27-33 ppm for the sp²-hybridized boronic acid is expected[14][16]. Upon increasing the pH, a shift to a higher field (lower ppm) will indicate the formation of the sp³-hybridized boronate ester[17][18].

-

-

Principle: Identifies the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

-

Expected Features: Characteristic absorption bands for O-H stretching of the boronic acid (broad, ~3200-3600 cm⁻¹), N-H stretching of the sulfonamide (~3250 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and B-O stretching (~1350 cm⁻¹)[19][20][21].

-

Principle: Determines the molecular weight and provides information about the molecular formula.

-

Technique: Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion[22].

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes[13][23].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[13].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids[4][13][23]. The compound may be hygroscopic and air-sensitive[13].

Conclusion and Future Outlook

This compound represents a valuable, yet under-characterized, building block for synthetic and medicinal chemists. The presence of the butylsulfonamido group is expected to confer a lower pKa compared to unsubstituted phenylboronic acid, potentially enhancing its utility in applications requiring diol binding at physiological pH. The experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. Further research into its specific reactivity in cross-coupling reactions and its binding affinities with biologically relevant diols will undoubtedly unlock its full potential in drug discovery and materials science.

References

-

3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. American Elements. Available from: [Link]

-

Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. Available from: [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available from: [Link]

-

Phenylboronic acid. In: Wikipedia. Available from: [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B-NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Amazon S3. Available from: [Link]

-

Larkin, L. A., & Collins, G. E. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Analytical Chemistry, 76(10), 2821–2828. Available from: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available from: [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]

-

Phenylboronic Acid | C6H7BO2. PubChem. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available from: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available from: [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available from: [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

-

Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. Available from: [Link]

-

3-(Methylsulfonylamino)phenylboronic acid. BuyersGuideChem. Available from: [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available from: [Link]

-

pK a values for boronic acids 1-7. ResearchGate. Available from: [Link]

-

110140 - Phenylboronic acid - Safety Data Sheet. Available from: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. Available from: [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available from: [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available from: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. Available from: [Link]

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available from: [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74–86. Available from: [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available from: [Link]

-

1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... ResearchGate. Available from: [Link]

-

Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Available from: [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. usbio.net [usbio.net]

- 5. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. 3-(Methylsulfonylamino)phenylboronic acid | C7H10BNO4S - BuyersGuideChem [buyersguidechem.com]

- 8. americanelements.com [americanelements.com]

- 9. d-nb.info [d-nb.info]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 23. fishersci.com [fishersci.com]

Solubility and Stability of 3-(Butylsulfonamido)phenylboronic Acid in Aqueous Solutions: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern medicinal chemistry, boronic acids have emerged as a versatile class of compounds, with applications ranging from synthetic building blocks to potent enzyme inhibitors.[1] The approval of bortezomib, a boronic acid-containing drug, has solidified their therapeutic potential.[2] The compound at the heart of this guide, 3-(Butylsulfonamido)phenylboronic acid, represents a promising scaffold for further drug discovery efforts. However, its successful translation from a laboratory curiosity to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for evaluating the aqueous solubility and stability of this compound, offering not just protocols, but the strategic rationale behind them.

Understanding the Molecule: Physicochemical Properties of this compound

This compound is an aromatic boronic acid featuring a butylsulfonamido substituent at the meta position. This substitution is not merely a structural footnote; it is a critical determinant of the molecule's behavior in aqueous media.

The Boronic Acid Moiety: A pH-Sensitive Functional Group

The boronic acid group, -B(OH)₂, is a mild Lewis acid.[3] In aqueous solution, it exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2] At physiological pH, most simple phenylboronic acids exist predominantly in their uncharged trigonal state.[2]

Caption: pH-dependent equilibrium of boronic acid in aqueous solution.

The Impact of the Sulfonamido Substituent

The butylsulfonamido group is a potent electron-withdrawing group. Its presence on the phenyl ring is expected to significantly lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3][4] This is a crucial consideration, as a lower pKa implies that the anionic tetrahedral form will be more prevalent at lower pH values, which can, in turn, influence both solubility and stability.

| Property | Phenylboronic Acid | Expected for this compound | Rationale |

| pKa | ~8.8[3][4] | < 8.8 | The electron-withdrawing sulfonamido group lowers the pKa of the boronic acid.[4] |

| Aqueous Solubility | ~10 g/L at 20°C[3] | pH-dependent; potentially higher in the anionic form | The presence of the sulfonamido group and the butyl chain will influence solubility. The ionization state will be a key factor. |

| Stability | Susceptible to dehydration and oxidation[5][6] | To be determined; potentially altered by the substituent | The electronic effects of the substituent may influence the susceptibility to oxidation and other degradation pathways. |

Aqueous Solubility: A Cornerstone of Bioavailability

For any compound intended for biological application, aqueous solubility is a paramount concern.[7] Poor solubility can hinder formulation, limit bioavailability, and complicate in vitro assays. The solubility of boronic acids is known to be significantly influenced by the substituents on the phenyl ring.[7]

Factors Influencing Solubility

-

pH: As dictated by the pKa, the ratio of the more soluble anionic form to the less soluble neutral form will change with pH. Solubility is expected to increase at pH values approaching and exceeding the pKa.

-

Temperature: Generally, solubility increases with temperature, although the relationship may not be linear.[7]

-

Ionic Strength: The presence of salts in the solution can affect solubility through the common ion effect or by altering the activity of the solute.

Experimental Protocol for Solubility Determination

This protocol is designed as a self-validating system to ensure accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH at controlled temperatures.

Materials:

-

This compound (purity ≥98%)

-

Phosphate and borate buffer systems (pH 4, 7.4, 9)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated pH meter

-

Shaking incubator or orbital shaker with temperature control

-

0.22 µm syringe filters

-

HPLC system with UV detector

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to vials containing the different pH buffers. The excess solid should be clearly visible.

-

Seal the vials to prevent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C).

-

Equilibrate for at least 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standards of known concentrations.

-

Analyze the diluted samples by HPLC and determine the concentration of the compound by interpolating from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL for each pH and temperature condition.

-

Present the data in a clear, tabular format.

-

| pH | Temperature (°C) | Solubility (mg/mL) ± SD |

| 4.0 | 25 | Experimental Value |

| 4.0 | 37 | Experimental Value |

| 7.4 | 25 | Experimental Value |

| 7.4 | 37 | Experimental Value |

| 9.0 | 25 | Experimental Value |

| 9.0 | 37 | Experimental Value |

Aqueous Stability: Ensuring Compound Integrity

The stability of a drug candidate in aqueous solution is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Phenylboronic acids are susceptible to several degradation pathways.

Potential Degradation Pathways

-

Dehydration to Boroxine: Phenylboronic acids can undergo reversible dehydration to form a cyclic trimer anhydride called a boroxine.[5][8] This is an equilibrium process influenced by concentration, solvent, and temperature.[5]

-

Oxidative Degradation: The boronic acid moiety can be susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species, leading to the formation of the corresponding phenol.[6][9]

-

Hydrolysis: While generally stable, some substituted boronic acid derivatives can undergo hydrolysis under certain conditions.[10]

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent system)

-

HCl (for acidic conditions)

-

NaOH (for basic conditions)

-

Hydrogen peroxide (for oxidative conditions)

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC-MS system for peak purity analysis and identification of degradation products

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.

-

A control sample should be stored under normal conditions.

-

-

Analysis by HPLC-MS:

-

At specified time points, analyze all samples using a stability-indicating HPLC method coupled with a mass spectrometer.

-

Monitor for the appearance of new peaks and a decrease in the parent compound peak area.

-

Determine the mass-to-charge ratio (m/z) of any significant degradation products to aid in their identification.

-

-

Data Interpretation:

-

Summarize the percentage of degradation under each stress condition.

-

Propose structures for the major degradation products based on their mass spectra and knowledge of boronic acid chemistry.

-

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |

| 0.1 M HCl | 24 h | 60°C | Experimental Value | Experimental Value |

| 0.1 M NaOH | 8 h | RT | Experimental Value | Experimental Value |

| 3% H₂O₂ | 8 h | RT | Experimental Value | Experimental Value |

| Thermal | 48 h | 60°C | Experimental Value | Experimental Value |

| Photolytic | ICH Guideline | 25°C | Experimental Value | Experimental Value |

Implications for Drug Development and Research

A thorough understanding of the aqueous solubility and stability of this compound has profound implications:

-

Formulation Development: The pH-dependent solubility will guide the selection of appropriate formulation strategies, such as buffered solutions or the use of co-solvents, to achieve the desired concentration for preclinical and clinical studies.

-

Route of Administration: The stability profile will inform the feasibility of different routes of administration. For instance, a compound that is unstable in acidic conditions may not be suitable for oral delivery without a protective formulation.

-

Storage and Shelf-Life: The stability data are essential for defining appropriate storage conditions (temperature, light exposure, pH) and establishing the shelf-life of both the active pharmaceutical ingredient (API) and the final drug product.

Conclusion

The successful development of this compound as a research tool or therapeutic agent is intrinsically linked to a comprehensive understanding of its behavior in aqueous environments. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its solubility and stability. By elucidating these fundamental properties, the scientific community can unlock the full potential of this promising molecule and pave the way for its future applications.

References

-

Soriano-Jerez, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Li, Y., et al. (2006). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Biomedical Chromatography, 20(9), 908-916. [Link]

-

Soriano-Jerez, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

-

Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. ResearchGate. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Ivanisevic, J., & Schöneich, C. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4568–4574. [Link]

-

Sporzyński, A., et al. (2018). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

-

Kubo, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2019573118. [Link]

-

Grither, G. E., et al. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

3-(Butylsulfonamido)phenylboronic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Butylsulfonamido)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. We will delve into its chemical identity, molecular structure, synthesis, and potential applications, offering insights for its effective utilization in research and development.

Chemical Identity and Molecular Structure

CAS Number: 1072945-65-3[][2]

Molecular Formula: C₁₀H₁₆BNO₄S[2]

Molecular Weight: 257.11 g/mol [2]

The molecular structure of this compound features a phenyl ring substituted at the meta-position with a boronic acid group [-B(OH)₂] and a butylsulfonamido group [-NHSO₂(CH₂)₃CH₃]. The boronic acid moiety is a key functional group, enabling a wide range of chemical transformations and interactions.

Below is a diagram illustrating the logical relationship of the functional groups in this compound.

Sources

Topic: Mechanism of Diol Binding by 3-(Butylsulfonamido)phenylboronic acid

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylboronic acids (PBAs) have emerged as indispensable tools in chemical biology and drug development, primarily due to their unique ability to form reversible covalent bonds with cis-diol-containing molecules such as saccharides, glycoproteins, and catecholamines. A significant limitation of simple PBAs is that this interaction optimally occurs under alkaline conditions, hindering applications at physiological pH. The introduction of electron-withdrawing substituents onto the phenyl ring strategically overcomes this challenge. This guide provides an in-depth examination of the binding mechanism of 3-(Butylsulfonamido)phenylboronic acid, a derivative designed for enhanced affinity at neutral pH. We will explore the fundamental principles of boronic acid chemistry, the electronic influence of the sulfonamido group, the kinetics and thermodynamics of the binding equilibrium, and the established experimental protocols for characterizing these interactions.

The Fundamentals of Boronic Acid-Diol Interactions

Boronic acids are organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers its nature as a mild Lewis acid.[1][2]

In aqueous solution, a boronic acid, RB(OH)₂, exists in a pH-dependent equilibrium with its anionic tetrahedral boronate form, RB(OH)₃⁻.[1][3] This equilibrium is central to its reactivity with diols.

-

Trigonal Form: The neutral, sp²-hybridized form, predominant in acidic conditions.

-

Tetrahedral Boronate Form: The anionic, sp³-hybridized form, which becomes more populated as the pH increases.[1]

The hallmark reaction of boronic acids is their reversible condensation with compounds containing 1,2- or 1,3-cis-diols to form five- or six-membered cyclic boronate esters.[4] This dynamic covalent interaction is highly selective and forms the basis for boronate affinity chromatography, sensors, and drug delivery systems.[5][6]

The Role of the 3-(Butylsulfonamido) Substituent

For an unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that efficient diol binding, which is largely driven by the concentration of the more reactive boronate species, requires a basic pH.[7] This limits its utility in biological systems that operate around a neutral pH of 7.4.

The strategic placement of a potent electron-withdrawing group on the phenyl ring is a key strategy to lower the boronic acid's pKa.[4][8] In this compound, the sulfonamido group (-SO₂NH-C₄H₉) at the meta-position serves this purpose effectively.

Causality of pKa Reduction: The electron-withdrawing nature of the sulfonamide group inductively pulls electron density from the aromatic ring. This effect is relayed to the boron atom, increasing its Lewis acidity and stabilizing the formation of the anionic tetrahedral boronate ion.[7][9][10] Consequently, the equilibrium shifts, allowing the boronate species to form at a significantly lower pH. For instance, sulfonamide-substituted phenylboronic acids can exhibit pKa values as low as 7.1-7.4, a reduction of over 1.5 pH units compared to the parent PBA.[7] This shift is critical, as it makes the boronic acid reactive and capable of strong diol binding under physiological conditions.[7][9][10]

Table 1: Comparison of pKa Values

| Compound | Substituent | pKa |

| Phenylboronic acid | None | ~8.8[7] |

| This compound | 3-Butylsulfonamido | ~7.4[7] |

The Detailed Binding Mechanism

The formation of a boronate ester is not a single reaction but a complex equilibrium involving multiple species. Both the neutral boronic acid [RB(OH)₂] and the anionic boronate [RB(OH)₃⁻] are reactive toward a diol.[11]

The primary pathways are:

-

Reaction with neutral boronic acid: The diol adds to the trigonal boronic acid.

-

Reaction with boronate anion: The diol substitutes a hydroxyl group on the tetrahedral boronate.

While it was initially believed that the reaction proceeded almost exclusively through the highly reactive boronate anion, more recent kinetic studies have shown that the pathway involving the addition of a diol to the neutral boronic acid is also significant and can be the preferred kinetic route.[1]

The final product, the boronate ester, also exists in a pH-dependent equilibrium between a neutral trigonal ester and an anionic tetrahedral ester. The tetrahedral ester ion is typically the predominant product in aqueous solutions at pH 5-11.[11]

The overall reaction can be summarized as: RB(OH)₂ + H₂L ⇌ RB(L)(OH)⁻ + H₃O⁺[11]

The amount of ester formed increases with pH, reaching a maximum before decreasing again. The optimal pH for binding is dependent on the pKa of both the boronic acid and the diol.[11][12] For this compound, this peak is shifted into the physiological range, maximizing its effectiveness for biological applications.

Caption: Equilibrium of boronic acid and boronate ester species with a diol.

Experimental Protocols for Mechanistic Investigation

To validate the mechanism and quantify the binding affinity, a series of well-established biophysical assays are employed. Every protocol must be self-validating, ensuring that controls and careful calibration are integral to the experimental design.

Protocol: Determination of Boronic Acid pKa by Spectroscopic Titration

Principle: The UV absorbance spectrum of a phenylboronic acid derivative often changes as it transitions from the neutral trigonal state to the anionic tetrahedral state upon titration with a base. This change can be monitored to determine the pKa.

Methodology:

-

Preparation: Prepare a stock solution of this compound (e.g., 1.0 mM) in a suitable buffer system with low buffering capacity around the expected pKa (e.g., 0.1 M phosphate buffer).[7]

-

Titration: Prepare a series of solutions with identical boronic acid concentrations across a range of pH values (e.g., pH 6.0 to 9.0 in 0.2 unit increments). Use a calibrated pH meter for precise measurements.

-

Measurement: Record the UV-Vis absorbance spectrum (e.g., 250-350 nm) for each solution.

-

Analysis: Identify a wavelength with a significant change in absorbance. Plot the absorbance at this wavelength against the pH.

-

Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.

Protocol: Measuring Diol Binding Constants via Competitive Fluorescence Assay

Principle: Alizarin Red S (ARS) is a catechol-containing dye that exhibits low intrinsic fluorescence. Upon binding to a boronic acid, its fluorescence is significantly enhanced because the formation of the boronate ester prevents an excited-state proton transfer quenching mechanism.[12] A competing diol will displace ARS from the boronic acid, leading to a measurable decrease in fluorescence. This displacement allows for the calculation of the binding constant between the boronic acid and the diol.[6][12]

Methodology:

-

Determine K_ARS: First, determine the association constant between this compound and ARS.

-

Keep the concentration of ARS constant (e.g., 5 µM) in a buffered solution at the desired pH (e.g., pH 7.4 PBS).

-

Titrate with increasing concentrations of the boronic acid.

-

Measure the fluorescence intensity (e.g., λ_ex = 460 nm, λ_em = 600 nm) after each addition.

-

Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate K_ARS.[12]

-

-

Competitive Assay:

-

Prepare a solution containing fixed concentrations of both the boronic acid and ARS (at a ratio determined from the K_ARS experiment to ensure significant complex formation).

-

Titrate this solution with increasing concentrations of the diol of interest (e.g., glucose, fructose, sorbitol).

-

Record the fluorescence intensity after each addition. The intensity will decrease as the diol displaces ARS.

-

Calculate the apparent binding constant (K_diol) for the diol using the known K_ARS and the concentrations used in the displacement assay.[12]

-

Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.

Table 2: Representative Binding Constants at pH 7.4

This table presents illustrative data based on known principles of diol affinity.

| Diol | Structure Type | Expected Binding Constant (K_a, M⁻¹) | Rationale |

| Glucose | Pyranose (trans-diol dominant) | Low (~5 M⁻¹) | Less favorable diol conformation in its most stable chair form.[1] |

| Fructose | Furanose (cis-diol) | Moderate (~500 M⁻¹) | The furanose form presents a conformationally locked syn-periplanar diol, which is ideal for binding.[1] |

| Sorbitol | Acyclic Polyol | Moderate-High (~800 M⁻¹) | Flexible chain allows for an optimal low-energy conformation for binding. |

| Dopamine | Catechol | High (>2000 M⁻¹) | The planar aromatic diol has a low pKa and rigid cis-diol structure, leading to very strong affinity.[12][13] |

Conclusion and Broader Implications

The mechanism of diol binding by this compound is a prime example of rational molecular design in chemical biology. By introducing an electron-withdrawing sulfonamido group, the pKa of the boronic acid is lowered into the physiological range. This fundamental modification unlocks the full potential of boronate affinity by enabling strong, reversible covalent interactions with biological diols under biocompatible conditions. This enhanced reactivity at neutral pH has made derivatives like this invaluable for applications ranging from the affinity purification of glycoproteins and catecholamines to the development of glucose-responsive insulin delivery systems and diagnostic sensors.[6][7][9] A thorough understanding of the underlying equilibrium, kinetics, and the factors influencing binding is essential for researchers and scientists aiming to harness this powerful chemical tool for new innovations in diagnostics and therapeutics.

References

-

Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]

-

Chemistry Of Boronic Esters. AA Blocks. [Link]

-

Internal and External Catalysis in Boronic Ester Networks. ACS Publications. [Link]

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

-

Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. Royal Society of Chemistry. [Link]

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. National Center for Biotechnology Information (PMC). [Link]

-

A detailed examination of boronic acid-diol complexation. ResearchGate. [Link]

-

Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. [Link]

-

Binding mechanism between phenylboronic acid and a diol Synthesis of... ResearchGate. [Link]

-

Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. National Center for Biotechnology Information (PMC). [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

-

Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester Research Explorer. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. ACS Publications. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

Discovery and history of sulfonamide-substituted phenylboronic acids

An In-Depth Technical Guide to the Discovery and History of Sulfonamide-Substituted Phenylboronic Acids

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core applications of sulfonamide-substituted phenylboronic acids. It traces the convergence of two historically significant pharmacophores—the sulfonamide, famed for ushering in the age of antibiotics, and the phenylboronic acid, renowned for its unique diol-binding capabilities. This document details the foundational discoveries that established this class of compounds as both powerful tools for biological separations and promising scaffolds for enzyme inhibition. We will explore the underlying chemical principles that govern their enhanced functionality, provide detailed synthetic methodologies, and examine the structure-activity relationships that have driven their development. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, technically-grounded understanding of this versatile molecular framework.

Introduction: A Tale of Two Moieties

The history of medicinal chemistry is marked by the strategic combination of well-understood functional groups to create novel molecules with emergent properties. The story of sulfonamide-substituted phenylboronic acids is a prime example of this paradigm. On one hand, the sulfonamide functional group is the basis for "sulfa drugs," the first broadly effective systemic antibacterials discovered in the 1930s, a breakthrough that revolutionized medicine.[1][2] These agents function by inhibiting a key enzyme in bacterial folic acid synthesis.[2][3][4]

On the other hand, phenylboronic acids possess the remarkable and highly specific ability to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates and certain catechols.[5] This unique reactivity has made them indispensable tools in the fields of chemical sensing, diagnostics, and affinity-based separations.[5][6]

The purposeful fusion of these two moieties was not a trivial academic exercise. It was a design strategy aimed at overcoming the inherent limitations of each component to unlock new functionalities. The incorporation of the strongly electron-withdrawing sulfonamide group fundamentally alters the electronic properties of the boronic acid, leading to compounds with enhanced reactivity under physiological conditions and novel geometric and polarity profiles for molecular recognition. This guide will illuminate the two primary discovery pillars that established this important class of molecules.

The Genesis of a New Class: Discovery and Key Applications

The development of sulfonamide-substituted phenylboronic acids was not driven by a single breakthrough but by parallel advancements in two distinct fields: biological separation science and antimicrobial drug discovery.

Pillar 1: Enhancing Boronic Acid Reactivity for Biological Sensing and Chromatography

A fundamental challenge in applying phenylboronic acids in biological systems is their relatively high pKa, typically around 8.8.[7] Effective binding to diols requires the boron center to be in its anionic, sp²-hybridized boronate form, a state that is sparsely populated at neutral pH. This necessitates the use of alkaline conditions, which can be detrimental to sensitive biomolecules like proteins.

The key innovation was the strategic introduction of a potent electron-withdrawing group onto the phenyl ring to lower the boronic acid's pKa. The sulfonamide group proved to be an ideal candidate. Research demonstrated that this substitution could lower the pKa by 1.4 to 1.7 pH units, bringing it into the 7.1-7.4 range.[7] This shift ensures that a significant fraction of the molecule exists in the active boronate form at or near physiological pH, enabling efficient diol binding under mild, biologically compatible conditions.[7]

This principle was rapidly applied to develop advanced materials for boronate affinity chromatography.[7] By immobilizing sulfonamide-phenylboronic acids onto silica solid phases, researchers created columns capable of efficiently separating cis-diol-containing biomolecules—such as L-DOPA, catecholamines, and adenosine phosphates—at pH 5.5 to 6.0, a significant improvement over traditional boronate affinity media.[7]

Pillar 2: A New Scaffold for β-Lactamase Inhibition

The rise of antibiotic resistance, particularly through the expression of β-lactamase enzymes that inactivate penicillin and cephalosporin antibiotics, spurred a search for novel inhibitors.[8] Boronic acids were identified as promising transition-state analog inhibitors of serine β-lactamases. Early research focused on boronic acid mimics of β-lactam antibiotics, which featured a canonical carboxamide side chain.

A pivotal moment came when researchers decided to replace this carboxamide with a sulfonamide isostere.[8][9] This seemingly subtle change produced a surprisingly distinct and highly potent class of inhibitors. Contrary to the structure-activity relationship (SAR) established for the carboxamide series, where larger side chains often improved potency, the simplest sulfonamide boronic acids were unexpectedly the most powerful. For instance, a simple methanesulfonamide boronic acid was found to be 23 times more potent than its carboxamide analog against AmpC β-lactamase.[8]

X-ray crystallography of these new inhibitors in complex with AmpC revealed the structural basis for this altered SAR. The sulfonamide group, with its tetrahedral geometry and distinct polarity, engaged with the enzyme's active site differently than the planar carboxamide.[8][9] This new binding mode led to highly efficient inhibition, with Ki values as low as 25 nM.[8] The most potent of these compounds were shown to reverse β-lactamase-mediated resistance in cell culture, reducing the minimum inhibitory concentrations (MICs) of third-generation cephalosporins by up to 32-fold.[8][9]

| Compound Type | R₁ Side Group | Inhibitor Ki (nM) | Reference Compound | Analog Ki (nM) | Fold Improvement |

| Sulfonamide | Methyl | 789 | Carboxamide | Methyl | 18,500 |

| Sulfonamide | Phenylacetyl | 25 | Carboxamide | Phenylacetyl | 600 |

| Sulfonamide | 2-Naphthylacetyl | 1,170 | Carboxamide | 2-Naphthylacetyl | 60 |

| Data synthesized from studies on AmpC β-lactamase inhibition.[8] |

Table 1: Comparison of inhibitory potency (Ki) for sulfonamide boronic acids versus their carboxamide analogs, demonstrating the distinct structure-activity relationship.

Core Methodology: Synthesis and Characterization

The synthesis of sulfonamide-substituted phenylboronic acids leverages established organic chemistry reactions, typically in a multi-step sequence.

General Synthetic Strategy

A common and reliable pathway begins with a protected aminophenylboronic acid or a bromoaniline. The core steps involve:

-

Sulfonylation: Reaction of an amino group on the phenyl ring with a desired sulfonyl chloride (R-SO₂Cl) to form the sulfonamide linkage.

-

Deprotection/Conversion (if needed): If starting from a protected boronic acid, the protecting group is removed. If starting from a bromoaniline, the aryl bromide is converted to a boronic acid.

-

Boronic Acid Formation: A highly effective method for converting an aryl bromide to a boronic acid is through a bromo-lithium exchange reaction followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.[7]

Detailed Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

This protocol is adapted from established literature procedures and serves as a representative example.[7]

Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide

-

To a solution of 4-bromobenzenesulfonyl chloride (1 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add allylamine (1.1 eq) dropwise.

-

Add a base, such as pyridine (1.2 eq), to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates completion.

-

Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) to yield the pure sulfonamide intermediate as a crystalline solid.

Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

-

Dissolve the N-allyl-4-bromobenzenesulfonamide intermediate (1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by adding aqueous HCl (e.g., 2 M) and stir vigorously for 1 hour to hydrolyze the borate ester.

-

Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final product, typically by column chromatography or recrystallization, to obtain the target sulfonamide-substituted phenylboronic acid.

Characterization Techniques

-

Structural Verification: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and connectivity of the synthesized compounds.

-

Purity and Identity: High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition. Melting point analysis provides a criterion for purity.

-

pKa Determination: The acid dissociation constant (pKa) is a critical parameter. It is often determined by spectrophotometric or potentiometric titration, monitoring changes in absorbance or pH as a function of added base.[7]

Modern Applications and Future Outlook

The foundations laid by the early discoveries have solidified the role of sulfonamide-substituted phenylboronic acids in two primary domains: as high-affinity inhibitors for serine β-lactamases to combat antibiotic resistance, and as superior ligands for affinity chromatography and sensing of diols at physiological pH.[7][8]

The versatility of the sulfonamide-phenylboronic acid scaffold continues to be explored. Researchers have incorporated this moiety into more complex molecular architectures, investigating their potential as HIV inhibitors and as novel antitumor agents.[10][11] The ability to tune both the electronic properties via the sulfonamide R-group and the steric profile of the molecule makes it an attractive platform for structure-based drug design.

Looking forward, this class of compounds remains a fertile ground for innovation. Future work will likely focus on developing second-generation β-lactamase inhibitors with broader spectrums of activity, designing highly selective sensors for complex glycans and disease biomarkers, and leveraging their unique properties to create novel targeted therapeutics. The powerful synergy between the sulfonamide and boronic acid groups ensures their continued relevance and importance in medicinal and materials chemistry.

References

-

Chen, Y., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health. [Link]

-

Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. [Link]

-

Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

Willis, M. C., & Wordingham, L. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]

-

Chen, Y., et al. (2011). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Kar, A., et al. (2011). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters. [Link]

-

Al-Trawneh, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Clinical Pharmacology & Biopharmaceutics. [Link]

-

Basu, S., & Jupudi, S. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. National Institutes of Health. [Link]

-

Song, S., et al. (2023). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Acta Pharmaceutica Sinica B. [Link]

-

Sultan, A. A. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]

-

Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Zhang, Y., et al. (2018). Fast and Sensitive Bacteria Detection by Boronic Acid Modified Fluorescent Dendrimer. Molecules. [Link]

-

Kaur, G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics. [Link]

-

Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Theoretical studies on the electronic properties of 3-(Butylsulfonamido)phenylboronic acid

An In-depth Technical Guide to the Theoretical and Experimental Investigation of the Electronic Properties of 3-(Butylsulfonamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids (PBAs) are a cornerstone of modern medicinal chemistry and materials science, primarily due to their unique ability to form reversible covalent bonds with diols and their utility in carbon-carbon bond formation. The electronic properties of the phenyl ring are a critical determinant of a PBA's reactivity, acidity, and binding affinity. The introduction of a butylsulfonamido substituent at the meta-position is anticipated to significantly modulate these properties. This guide provides a comprehensive theoretical framework and a corresponding experimental validation plan for the in-depth characterization of the electronic properties of this compound. By integrating computational chemistry with established analytical techniques, we present a holistic approach to understanding and harnessing the potential of this functionalized organoboron compound.

Introduction: The Significance of Phenylboronic Acid Functionalization

Phenylboronic acids and their derivatives have emerged as indispensable tools in pharmaceutical and biotechnological applications.[1] Their utility stems from the unique characteristics of the boronic acid moiety, which acts as a Lewis acid capable of reversible covalent interactions with nucleophilic species like sugars, amino acids, and enzyme residues.[1][2] This has led to their widespread use in the development of glucose sensors, drug delivery systems, and enzyme inhibitors.[2][3][4]

The electronic nature of the aryl substituent directly influences the Lewis acidity of the boron atom. The introduction of electron-withdrawing groups to the phenyl ring is a well-established strategy to lower the pKₐ of the boronic acid.[5] A lower pKₐ is crucial for applications at physiological pH (around 7.4), as it facilitates the formation of the more reactive tetrahedral boronate species.[2] The sulfonamido group is a potent electron-withdrawing group, and its placement at the meta-position is expected to significantly impact the electronic landscape of the molecule. This guide outlines a systematic approach to quantify these effects through theoretical modeling and experimental verification.

A Dual-Pronged Approach: Computational and Experimental Methodologies

A robust understanding of the electronic properties of this compound necessitates a synergistic approach, where theoretical predictions inform and are validated by experimental results.

Theoretical Framework: A Computational Deep Dive

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and properties of boronic acid derivatives.[6][7][8] Time-Dependent DFT (TD-DFT) is particularly adept at predicting electronic transitions, which can be correlated with UV-Vis spectroscopic data.[9][10]

-

Molecular Modeling and Geometry Optimization:

-

The initial 3D structure of this compound will be constructed using a molecular modeling software (e.g., Avogadro, GaussView).

-

A conformational analysis will be performed to identify the lowest energy conformers, particularly concerning the orientation of the hydroxyl groups and the butyl chain.[10]

-

Geometry optimization will be carried out using DFT with a suitable functional, such as B3LYP, and a robust basis set like 6-311++G(d,p).[9][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

-

Calculation of Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, donor-acceptor interactions, and the nature of the chemical bonds within the molecule.[7]

-

pKa Prediction: The pKₐ of the boronic acid will be computationally estimated using established thermodynamic cycles and solvation models. This is critical for predicting its behavior in aqueous environments.[11]

-

-

Simulation of Spectroscopic Data:

-

UV-Vis Spectrum: TD-DFT calculations will be employed to predict the electronic absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.[9][10]

-

Vibrational Frequencies: The vibrational frequencies (FT-IR and Raman) will be calculated and scaled to facilitate comparison with experimental spectra.[9]

-

Caption: Computational workflow for the theoretical analysis.

Experimental Validation: From Synthesis to Spectroscopic Characterization

The theoretical predictions must be anchored in empirical data. A comprehensive experimental plan is outlined below.

A plausible synthetic route involves a two-step process starting from 3-aminophenylboronic acid.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 9. sci-hub.st [sci-hub.st]

- 10. longdom.org [longdom.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 3-(Butylsulfonamido)phenylboronic acid

Introduction

3-(Butylsulfonamido)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. It incorporates a phenylboronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with diols, and a butylsulfonamide group. This unique combination of functionalities makes it a valuable building block in the synthesis of complex molecules, including protease inhibitors and sensors for carbohydrates.

Accurate and unambiguous structural characterization is paramount to ensure the quality and efficacy of any chemical entity used in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the elucidation of molecular structures. This guide provides a comprehensive, in-depth analysis of this compound using these techniques, grounded in established scientific principles and field-proven methodologies. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a complete structural picture.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is a particularly suitable technique due to the presence of acidic protons on both the boronic acid and sulfonamide functionalities, making it amenable to ionization in both positive and negative modes.

Expertise in Action: Choosing the Right Ionization Mode

While both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be used, the negative ion mode is often preferred for boronic acids as they readily form anionic species.[1][2] This can lead to a more intense and cleaner signal for the molecular ion. The sulfonamide proton is also acidic and can be lost to form an [M-H]⁻ ion. We will proceed with a protocol optimized for negative ion mode ESI-MS.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and deionized water. A small amount of a weak base, such as ammonium hydroxide, can be added to the solvent to facilitate deprotonation, though it is often not necessary for this class of compounds.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Cone Voltage: 20-40 V. This should be optimized to maximize the intensity of the molecular ion while minimizing in-source fragmentation.

-

Source Temperature: 100-120 °C. Elevated temperatures can promote the dehydration of boronic acids to form boroxines, so a lower source temperature is generally advisable.[1]

-

Desolvation Temperature: 250-350 °C.

-

Nebulizer Gas (Nitrogen) Flow: 5-10 L/hr.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum.

-

Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to induce fragmentation and obtain structural information. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.

-

Data Interpretation and Expected Results

The molecular formula of this compound is C₁₀H₁₆BNO₄S. The expected monoisotopic mass is 273.0845 Da.

| Ion | Formula | Calculated m/z | Description |

| [M-H]⁻ | [C₁₀H₁₅BNO₄S]⁻ | 272.0767 | Deprotonated molecular ion |

| [M+Cl]⁻ | [C₁₀H₁₆BNO₄SCl]⁻ | 308.0558 | Chloride adduct (if chlorinated solvents are present) |

A key feature to look for in the mass spectrum is the isotopic pattern of boron. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic isotopic signature for boron-containing ions, with the [M-H]⁻ ion appearing as a doublet separated by approximately 1 Da, with the ¹¹B peak being about four times more intense than the ¹⁰B peak.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry of the [M-H]⁻ ion provides valuable structural information. The fragmentation of sulfonamides is well-documented and often involves cleavage of the S-N and S-C bonds.[3][4][5]

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound is outlined below. The major fragmentation is expected to be the cleavage of the sulfonamide bond.

Caption: Proposed MS/MS fragmentation of this compound.

NMR Spectroscopy Analysis

NMR spectroscopy is the gold standard for unambiguous structure elucidation in organic chemistry. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Expertise in Action: Solvent Selection